

Dosage Adjustment Guidelines for Adverse Reactions

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Compound Focus: Ensartinib

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The standard dosage of **ensartinib** is **225 mg orally once daily** [1] [2] [3]. The following table summarizes the recommended dose modifications for specific adverse reactions (AR). Stepwise dose reductions should follow this sequence: first to **200 mg daily**, then to **150 mg daily**. Treatment should be permanently discontinued if 150 mg is not tolerated [1] [4] [2].

Adverse Reaction	Severity Grade	Recommended Dosage Modification
Interstitial Lung Disease (ILD)/Pneumonitis	Any Grade	Permanently discontinue ensartinib [1] [2].
Dermatologic Adverse Reactions	Grade 2	Administer topical corticosteroids. If no improvement in ≤ 7 days, start oral corticosteroids. If still no improvement, hold ensartinib until recovery to Grade ≤ 1 and resume at a reduced dose [1] [4].
	Grade 3	Hold ensartinib and administer corticosteroids. Resume at a reduced dose upon recovery to Grade ≤ 1 [1] [4].
	Grade 4	Permanently discontinue. Administer systemic corticosteroids and consider antibiotics [1] [4].

Adverse Reaction	Severity Grade	Recommended Dosage Modification
Hepatotoxicity	Grade 3 or 4 (ALT/AST >5x ULN with TB ≤2x ULN)	Hold until recovery to Grade ≤1 (or baseline), then resume at a reduced dose [1] [2].
	Grade 2-4 (ALT/AST >3x ULN with TB >2x ULN)	Permanently discontinue [1] [2].
Bradycardia	Symptomatic	Hold until recovery to asymptomatic bradycardia or resting HR ≥60 bpm. Review concomitant medications. Resume at same or reduced dose based on contributing factors [1] [4].
	Life-threatening	Permanently discontinue if no contributing medication is identified. If contributing medication is adjusted, resume at a reduced dose upon recovery [1] [4].
Hyperglycemia	Grade 3 (>250 mg/dL) despite therapy, or Grade 4	Hold until adequately controlled, then resume at a reduced dose. Permanently discontinue if adequate control cannot be achieved [1] [2].
Visual Disturbance	Grade 2 or 3	Hold until recovery to Grade 1 or baseline, then consider resuming at a reduced dose [1] [4].
	Grade 4	Permanently discontinue [1] [4].
Increased Creatine Phosphokinase (CPK)	>5x ULN	Hold until recovery to ≤2.5x ULN or baseline, then resume at the same dose [1] [2].
	>10x ULN or second occurrence of >5x ULN	Hold until recovery, then resume at a reduced dose [1] [2].
Hyperuricemia	Symptomatic or Grade 4	Initiate urate-lowering medication. Hold ensartinib until improvement, then resume at the same or a reduced dose [1].

Adverse Reaction	Severity Grade	Recommended Dosage Modification
Other Adverse Reactions	Grade 3 or 4	Hold until recovery to Grade 1 or baseline, then resume at a reduced dose [1] [2].
	Recurrent Grade 4	Permanently discontinue [1] [2].

Pretreatment Screening & Monitoring Protocols

For robust clinical trial design and patient safety, establishing baseline values and consistent monitoring is essential.

- **Pretreatment Screening** [1] [4] [2]:
 - Confirm ALK-positive status in tumor specimen.
 - Assess **Liver Function Tests (LFTs)**: ALT, AST, Total Bilirubin.
 - Measure **Fasting Blood Glucose**.
 - Check **Serum Uric Acid** levels.
 - Verify pregnancy status for females of reproductive potential.
- **Monitoring During Treatment** [1] [4] [2]:
 - **LFTs**: Every 2 weeks during the first cycle, then monthly and as clinically indicated.
 - **Fasting Serum Glucose**: Periodically during treatment.
 - **Serum Uric Acid**: Periodically during treatment.
 - **CPK Levels**: Periodically, and advise patients to report unexplained muscle pain, tenderness, or weakness.
 - **Heart Rate**: Regularly.
 - **Dermatologic**: Monitor for rash, pruritus, and photosensitivity.
 - **Respiratory**: Monitor for new or worsening symptoms of ILD/pneumonitis (dyspnea, cough, fever).
 - **Visual**: Conduct ophthalmologic evaluation for any new or worsening visual symptoms.

Experimental Data & Clinical Context

The following data from clinical studies can inform your research and provide context for the management guidelines.

Table 1: Incidence of Common Adverse Reactions with **Ensartinib** [1]

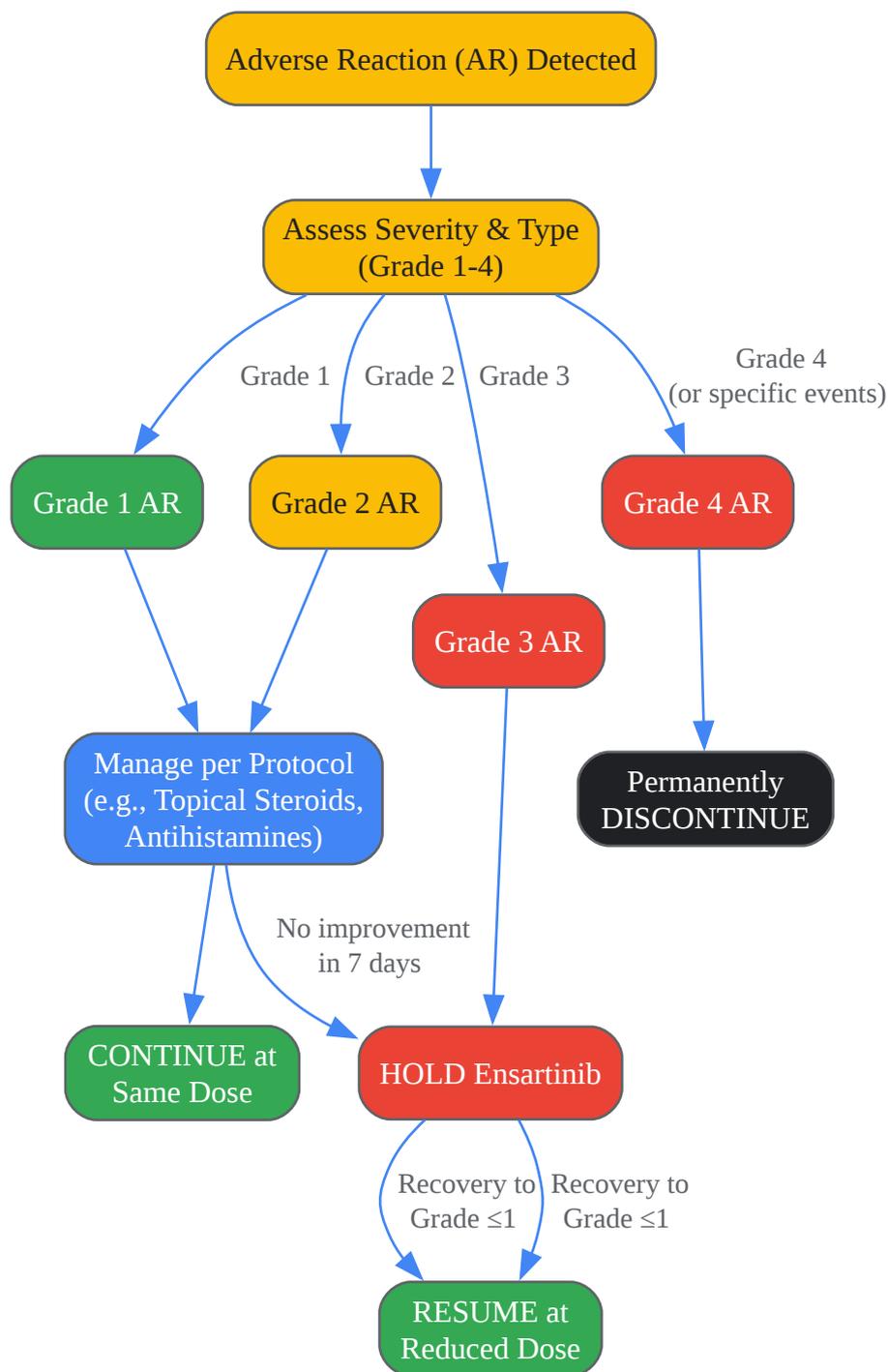
Adverse Reaction	Incidence (All Grades)	Incidence (Grade 3-4)
Any Rash	72% - 87.5% [1] [5]	11.2% - 14.6% [1] [5]
Increased ALT	48.3% - 60.4% [1] [5]	4.2% - 12.5% [1] [5]
Increased AST	37.8% - 60.4% [1] [5]	1.8% - 4.2% [1] [5]
Pruritus	26.6% - 45.8% [1] [5]	2.1% - 2.4% [1]
Increased CPK	43%	2%
Nausea	22.4% - 28%	1.4%

Key Clinical Trial Insights:

- The recommended phase II dose (RP2D) of 225 mg was established after dose-limiting toxicities (DLTs) were observed at 250 mg in a phase I trial [5].
- In the pivotal eXalt3 trial, **ensartinib** demonstrated superior progression-free survival compared to crizotinib (25.8 months vs. 12.7 months) with a manageable safety profile [6] [3].
- A case report highlights that severe (Grade 3) dermatologic toxicity can occur and may be refractory to dose reduction and corticosteroids, necessitating a switch to an alternative ALK TKI (lorlatinib) [7] [8].
- The median time to onset for specific toxicities can guide monitoring intensity: elevated ALT/AST at ~5.3 weeks, increased blood glucose at ~5.9 weeks, and elevated CPK at ~123 days [1].

Experimental Pathway for Toxicity Management

For your research protocols, the following workflow outlines a systematic approach to managing adverse events. You can use the DOT script below to generate a visual diagram.



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References

1. Ensacove (ensartinib) dosing , indications, interactions, adverse ... [reference.medscape.com]
2. Guide + Max Ensartinib , Adjustments - Drugs.com Dosage Dose [drugs.com]
3. FDA approves ensartinib for ALK-positive locally advanced or... | FDA [fda.gov]
4. Monograph for Professionals - Drugs.com Ensartinib [drugs.com]
5. in advanced ALK-positive non-small cell lung cancer... Ensartinib [jtd.amegroups.org]
6. Efficacy and safety of ensartinib in the treatment of non-small cell lung... [pubmed.ncbi.nlm.nih.gov]
7. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
8. Severe skin toxicity and early progression following ... [frontiersin.org]

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